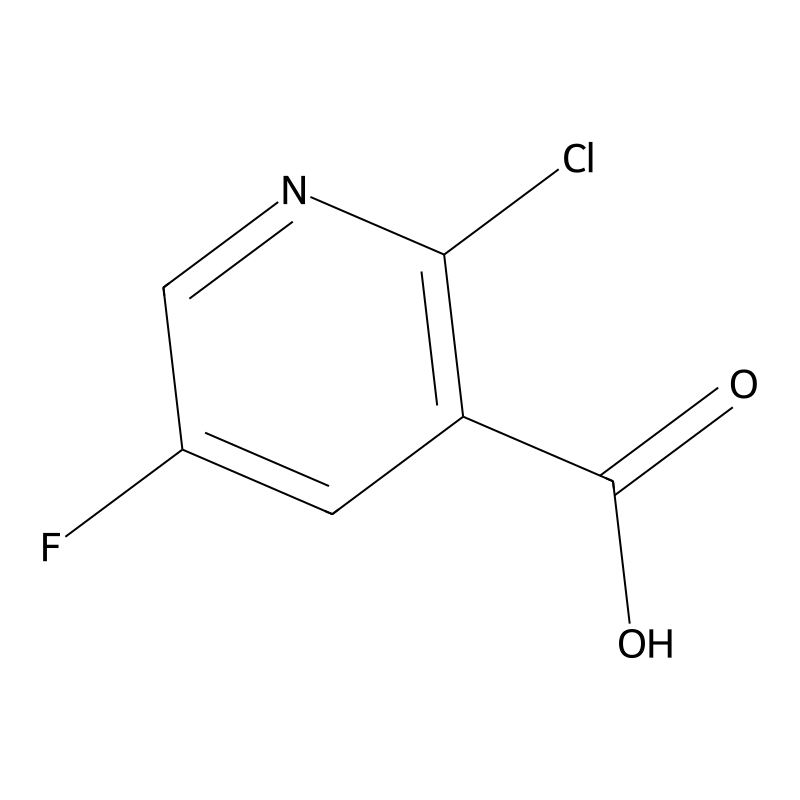

2-Chloro-5-fluoronicotinic acid

Content Navigation

Researchers often face regioselectivity challenges when using dichlorinated nicotinic acids, leading to complex mixtures and low yields. 2-Chloro-5-fluoronicotinic acid solves this with a single reactive 2-chloro site and a metabolically stabilizing 5-fluoro group.

- High-yield SNAr & cross-coupling: predictable functionalization at C2, no di-substitution byproducts.

- Critical for pimodivir (influenza PB2 inhibitor) and vericiguat (heart failure) synthesis; one-step cyclization to pyrazolo[3,4-b]pyridine intermediates achieves ~50% overall yield.

- 5-Fluoro enhances lipophilicity and blocks CYP450 oxidation at C5, improving API metabolic stability.

Sourced from SMolecule for reliable global supply.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

2-Chloro-5-fluoronicotinic acid (CAS 38186-88-8) is a highly specialized, bifunctional pyridine building block widely procured for advanced pharmaceutical and agrochemical synthesis. Structurally, it combines a carboxylic acid handle, a highly reactive 2-chloro leaving group, and a 5-fluoro substituent. This specific substitution pattern makes it an ideal precursor for nucleophilic aromatic substitution (SNAr), cross-coupling reactions, and the construction of fused heterocyclic systems such as pyrazolo[3,4-b]pyridines [1]. In industrial procurement, this compound is prioritized over simpler nicotinic acids because the 5-fluoro group precisely modulates the lipophilicity and metabolic stability of downstream active pharmaceutical ingredients (APIs), while the 2-chloro position allows for predictable, high-yielding functionalization without the regioselectivity issues common to polyhalogenated analogs .

Research Fit

Supports sequential chemoselective cross-coupling and late-stage functionalization strategies.

Enables amide and ester derivatization without compromising halogen substituents.

Lower reported pKa suggests milder acid-catalyzed derivatization conditions may be feasible.

Substituting 2-chloro-5-fluoronicotinic acid with the cheaper 2-chloronicotinic acid results in the loss of the 5-fluoro substituent, which is critical for increasing the lipophilicity (LogP) and blocking cytochrome P450-mediated oxidative metabolism at the C5 position in final APIs. Conversely, attempting to use the upstream precursor 2,6-dichloro-5-fluoronicotinic acid as a direct substitute introduces severe processability issues. The presence of two equivalent or near-equivalent electrophilic chloride sites (C2 and C6) leads to poor regioselectivity during SNAr or cross-coupling reactions, generating complex mixtures of mono- and di-substituted products. This necessitates costly chromatographic separations and drastically reduces the isolated yield of the desired intermediate to below 30%, making the 2,6-dichloro analog unviable for streamlined, scalable manufacturing[1].

Substitution Risk

5-fluoronicotinic acid may not support the same sequential orthogonal coupling workflow.

2-chloro-5-fluoropyridine may limit downstream amide/ester diversification options.

Regioselective Yield in Amination and Cross-Coupling

In the synthesis of complex pharmaceutical intermediates, the choice of starting material dictates the efficiency of nucleophilic substitution. Using 2-chloro-5-fluoronicotinic acid allows for direct, regioselective amination at the 2-position, achieving isolated yields of approximately 70% in a single step. In contrast, utilizing the baseline precursor 2,6-dichloro-5-fluoronicotinic acid requires multi-step sequences (including esterification, selective displacement, and Raney nickel reduction) that suffer from poor selectivity and yield only ~30% overall [1].

| Evidence Dimension | Isolated yield of mono-substituted product |

| Target Compound Data | ~70% yield (single-step SNAr) |

| Comparator Or Baseline | 2,6-Dichloro-5-fluoronicotinic acid (~30% yield via multi-step sequence) |

| Quantified Difference | 40% absolute increase in yield and elimination of multi-step de-chlorination |

| Conditions | Amination with 4-aminomethyl-7-azaindole at 130 °C in pentanol |

Procuring the mono-chloro target eliminates a costly downstream de-chlorination step and more than doubles the effective yield of API intermediates.

Electrophilic Activation for Milder Substitution Conditions

The presence of the 5-fluoro group significantly alters the electronic environment of the pyridine ring compared to the non-fluorinated analog. 2-Chloro-5-fluoronicotinic acid has a predicted pKa of 1.67, whereas 2-chloronicotinic acid has a predicted pKa of 2.07. This enhanced electron-withdrawing effect increases the electrophilicity of the C2 position, facilitating nucleophilic aromatic substitution (SNAr) under milder conditions or with less reactive nucleophiles compared to the non-fluorinated baseline .

| Evidence Dimension | Predicted pKa (acidity/electronic activation) |

| Target Compound Data | 1.67 ± 0.25 |

| Comparator Or Baseline | 2-Chloronicotinic acid (2.07 ± 0.25) |

| Quantified Difference | 0.4 unit decrease in pKa, indicating stronger electron withdrawal |

| Conditions | Predicted physicochemical properties at standard conditions |

The increased electrophilicity allows for shorter reaction times and lower temperatures during SNAr, preserving sensitive functional groups on the incoming nucleophile.

Lipophilicity Enhancement for API Formulation

For downstream pharmaceutical applications, the lipophilicity of the core scaffold is a critical procurement parameter. 2-Chloro-5-fluoronicotinic acid exhibits a calculated LogP of approximately 1.4 to 1.57, while the non-fluorinated 2-chloronicotinic acid has a significantly lower LogP of 0.99. This quantitative increase in lipophilicity provided by the 5-fluoro substituent is essential for achieving optimal membrane permeability in the final synthesized drug candidates [1].

| Evidence Dimension | Calculated Partition Coefficient (LogP) |

| Target Compound Data | 1.40 - 1.57 |

| Comparator Or Baseline | 2-Chloronicotinic acid (0.99) |

| Quantified Difference | ~0.4 to 0.58 unit increase in LogP |

| Conditions | In silico LogP calculation (XLogP3 / standard models) |

Selecting the fluorinated building block ensures that the resulting API possesses the necessary hydrophobic character for cellular penetration and bioavailability.

Synthesis of RNA-Dependent RNA Polymerase (RdRp) Inhibitors

Due to its precise regioselectivity and the metabolic stability imparted by the 5-fluoro group, this compound is the preferred starting material for synthesizing influenza polymerase PB2 inhibitors, such as pimodivir (VX-787). The 2-chloro position allows for high-yielding amination with complex azaindoles or benzylamines [1].

Production of Vericiguat Intermediates

The compound is utilized industrially to synthesize 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, a key intermediate for the heart failure drug vericiguat. The adjacent carboxylic acid and 2-chloro groups enable an efficient one-step hydrazinolysis and intramolecular cyclization, achieving overall process yields near 50%[2].

Development of NLRP3 Inflammasome Inhibitors

In medicinal chemistry programs targeting ulcerative colitis and other inflammatory diseases, this scaffold is used to generate triazinone derivatives. The enhanced electrophilicity of the fluorinated ring facilitates the necessary coupling reactions to build the inhibitor's core structure [3].

Application Selection Guide

References

- [1] Molecules 2023, 28(4). 'Design, Synthesis, Biological Evaluation, and Molecular Dynamics Simulation of Influenza Polymerase PB2 Inhibitors.'

- [2] Organic Process Research & Development 2023, 27, 4. 'A Novel and Practical Synthesis of 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, a Key Intermediate of Vericiguat.'

- [3] Journal of Medicinal Chemistry 2023. 'Discovery of Triazinone Derivatives as Novel, Specific, and Direct NLRP3 Inflammasome Inhibitors for the Treatment of DSS-Induced Ulcerative Colitis.'

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Explore Compound Types